molecular formula C7H7F3N2O B2755077 N-Methyl-5-(trifluoromethoxy)pyridin-2-amine CAS No. 1864596-06-4

N-Methyl-5-(trifluoromethoxy)pyridin-2-amine

Cat. No.: B2755077
CAS No.: 1864596-06-4
M. Wt: 192.141
InChI Key: CNUPMZUGFQBPRK-UHFFFAOYSA-N
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Description

N-Methyl-5-(trifluoromethoxy)pyridin-2-amine is a chemical compound with the molecular formula C7H7F3N2O It is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which is further substituted with a methyl group and an amine group

Mechanism of Action

Target of Action

It’s known that this compound belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Mode of Action

It’s known that this compound can be used in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemical Pathways

It’s known that this compound can be used in the synthesis of various agrochemical and pharmaceutical ingredients . The biological activities of trifluoromethylpyridine (TFMP) derivatives, which include N-Methyl-5-(trifluoromethoxy)pyridin-2-amine, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Pharmacokinetics

It’s known that the compound has a molecular weight of 17614 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

It’s known that tfmp derivatives, which include this compound, are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Action Environment

It’s known that the compound should be stored at 2-8°c and protected from light , suggesting that temperature and light exposure could influence its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-5-(trifluoromethoxy)pyridine with methylamine under suitable conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of N-Methyl-5-(trifluoromethoxy)pyridin-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-(trifluoromethoxy)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the trifluoromethoxy group to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

N-Methyl-5-(trifluoromethoxy)pyridin-2-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-5-(trifluoromethyl)pyridin-2-amine: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    N-Methyl-5-(methoxy)pyridin-2-amine: Contains a methoxy group instead of trifluoromethoxy.

    N-Methyl-5-(chloro)pyridin-2-amine: Features a chloro group in place of trifluoromethoxy.

Uniqueness

N-Methyl-5-(trifluoromethoxy)pyridin-2-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .

Properties

IUPAC Name

N-methyl-5-(trifluoromethoxy)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-11-6-3-2-5(4-12-6)13-7(8,9)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUPMZUGFQBPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864596-06-4
Record name N-methyl-5-(trifluoromethoxy)pyridin-2-amine
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